Lenalidomide-5'-CO-C4-alkyne
Description
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Structure
2D Structure
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]hept-6-ynamide |
InChI |
InChI=1S/C20H21N3O4/c1-2-3-4-5-6-17(24)21-14-7-8-15-13(11-14)12-23(20(15)27)16-9-10-18(25)22-19(16)26/h1,7-8,11,16H,3-6,9-10,12H2,(H,21,24)(H,22,25,26) |
InChI Key |
LYBMHNQZANPHTC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Contextualization of Immunomodulatory Drugs Imids As Cereblon Crbn Ligands in Targeted Protein Degradation
Immunomodulatory drugs (IMiDs), a class of therapeutic agents that includes thalidomide (B1683933) and its more potent and safer analogs, lenalidomide (B1683929) and pomalidomide (B1683931), have become central to the treatment of certain cancers, particularly multiple myeloma. wikipedia.orgnih.gov Their mechanism of action was a long-standing puzzle until the discovery that they function as "molecular glues." nih.gov IMiDs bind to the protein Cereblon (CRBN), which is a crucial component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govoatext.comnih.gov
The binding of an IMiD to CRBN allosterically modifies the substrate specificity of the E3 ligase. nih.gov This alteration induces the recruitment of proteins that are not normally targeted by CRBN, known as "neosubstrates." nih.govnih.gov Once recruited, these neosubstrates are polyubiquitinated by the CRL4^CRBN^ complex, marking them for degradation by the 26S proteasome. nih.govresearchgate.net This process of hijacking the cell's own protein disposal machinery to eliminate disease-causing proteins is the foundation of targeted protein degradation, a revolutionary therapeutic strategy. nih.govnih.gov
The discovery of CRBN as the direct target of IMiDs has provided profound insights into their therapeutic effects, including their anti-proliferative, anti-angiogenic, and immunomodulatory activities. wikipedia.orgnih.gov Key neosubstrates of the lenalidomide-CRBN complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α). nih.govnih.govnih.gov The degradation of these proteins is directly linked to the anti-myeloma and other therapeutic effects of lenalidomide. nih.govnih.gov
Rationale for Chemical Derivatization of Lenalidomide for Probe Development
The elucidation of the IMiD-CRBN interaction has spurred the rational design and synthesis of a vast number of lenalidomide (B1683929) analogs. nih.govnih.govresearchgate.net The primary motivation for this chemical derivatization is to develop sophisticated chemical probes and building blocks for novel therapeutic modalities, such as Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like CRBN), and a linker that connects the two. By simultaneously binding to both the POI and the E3 ligase, a PROTAC brings them into close proximity, leading to the ubiquitination and subsequent degradation of the POI.
To facilitate the construction of PROTACs and other chemical probes, it is essential to have versions of lenalidomide that are chemically "handled." This involves modifying the lenalidomide structure to introduce a reactive group, or "handle," that can be easily attached to a linker or another molecule without disrupting its ability to bind to CRBN. The 4-amino group and the phthalimide (B116566) ring of lenalidomide have been common sites for such modifications. nih.govnih.govmdpi.com The goal is to create a library of lenalidomide-based building blocks that can be readily incorporated into more complex molecular architectures.
Overview of Lenalidomide 5 Co C4 Alkyne As a Degrader Building Block and Chemical Probe
Strategies for Functionalizing the Lenalidomide Core Structure
The functionalization of the lenalidomide core structure is primarily centered on the phthalimide (B116566) ring, which offers specific sites for chemical modification. The most common strategies involve the derivatization of the amino group at the 4-position or the introduction of a functional group at the 5-position of the isoindolinone ring. researchgate.netnih.gov
Alkylation and acylation are the principal reactions employed to modify the lenalidomide core. nih.gov For instance, the 4-amino group can undergo chemoselective alkylation with various halides in the presence of an organic base like N,N-diisopropylethylamine (DIPEA). nih.gov This approach has been successfully used to generate libraries of lenalidomide-based PROTACs. nih.gov
Alternatively, the synthesis can start from a precursor like 4-fluorothalidomide, where the fluorine atom can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. This method is particularly useful for creating N-substituted pomalidomide (B1683931) conjugates, a structurally related IMiD. nih.gov
For derivatization at the 5-position, a common route involves starting with a 5-substituted phthalic anhydride derivative. A key intermediate for introducing a handle at the 5-position is 5-amino-lenalidomide. This is typically synthesized by the reduction of 5-nitro-lenalidomide, which itself is prepared from 4-nitrophthalic acid derivatives. The resulting 5-amino group can then be acylated to introduce a variety of linkers. acs.org
These fundamental strategies allow for the introduction of diverse chemical moieties, including those with alkyne groups, at specific positions on the lenalidomide scaffold, paving the way for the synthesis of complex chemical probes and conjugates.
Design and Incorporation of Alkyne-Containing Linkers at the 5'-Position
The design of alkyne-containing linkers for attachment at the 5'-position of lenalidomide is a critical aspect of creating functional probes. The linker's length, rigidity, and chemical nature can significantly impact the biological activity of the final conjugate. A key consideration is to install the linker in a way that minimizes interference with the binding of the lenalidomide moiety to its primary target, the E3 ubiquitin ligase cereblon (CRBN). researchgate.netacs.org
A prevalent strategy for incorporating an alkyne linker at the 5'-position involves the acylation of 5-amino-lenalidomide with a carboxylic acid that contains a terminal alkyne. For the specific case of this compound, this would involve the use of hex-5-ynoic acid. The reaction is typically carried out using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA in a solvent such as dimethylformamide (DMF). acs.orgthieme-connect.com
The rationale behind this design is to position the alkyne handle away from the core structure, allowing it to be accessible for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction enables the efficient and specific conjugation of the lenalidomide-alkyne probe to other molecules, such as fluorescent dyes, biotin tags for affinity purification, or larger protein constructs. thieme-connect.com
The following table summarizes a representative synthesis of a lenalidomide-alkyne conjugate via an amide linkage at the 5-position:
| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |
| 1 | 5-Amino-lenalidomide, Hex-5-ynoic acid | HATU, DIPEA, DMF | This compound | Not explicitly reported, but similar reactions are generally high-yielding. | acs.orgthieme-connect.com |
Divergent Synthetic Routes for Alkyne-Tagged Lenalidomide Derivatives
Divergent synthetic strategies are highly valuable for generating a library of related compounds from a common intermediate. In the context of alkyne-tagged lenalidomide derivatives, a key divergent point is the functionalized lenalidomide core, such as 5-amino-lenalidomide. From this intermediate, a variety of alkyne-containing linkers with different lengths and compositions can be introduced.
For example, by using different ω-alkynoic acids (e.g., pent-4-ynoic acid, hept-6-ynoic acid), a series of lenalidomide derivatives with varying linker lengths can be synthesized. This allows for the systematic exploration of the impact of linker length on the efficacy of the resulting probes or PROTACs.
Another point of divergence lies in the choice of the functionalization site on the lenalidomide core. While the 5-position is often chosen to minimize interference with CRBN binding, the 4-position can also be utilized. nih.gov A divergent strategy could therefore involve the synthesis of both 4- and 5-functionalized lenalidomide-alkyne derivatives to compare their biological activities.
The following table illustrates a divergent approach starting from 5-amino-lenalidomide:
| Starting Material | Linker Precursor | Product |
| 5-Amino-lenalidomide | Pent-4-ynoic acid | Lenalidomide-5'-CO-C3-alkyne |
| 5-Amino-lenalidomide | Hex-5-ynoic acid | This compound |
| 5-Amino-lenalidomide | Hept-6-ynoic acid | Lenalidomide-5'-CO-C5-alkyne |
This approach enables the rapid generation of a focused library of compounds for structure-activity relationship (SAR) studies.
Synthesis of Photoaffinity Labels Featuring Alkyne Handles
Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. This method involves the use of a chemical probe that contains a photoreactive group (e.g., a diazirine) and an enrichment handle (e.g., an alkyne). Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding protein. The alkyne handle then allows for the enrichment of the crosslinked protein-probe complex via click chemistry. acs.orgthieme-connect.com
The synthesis of lenalidomide-based photoaffinity labels with alkyne handles follows the general principles of functionalizing the lenalidomide core. A "minimalist" photo-crosslinker, which incorporates both a diazirine and a terminal alkyne within a compact linear chain, can be coupled to 5-amino-lenalidomide. acs.orgthieme-connect.com
A key example is the synthesis of "photo-lenalidomide" (pLen). In this molecule, a minimalist tag containing a diazirine and an alkyne is attached to the 5-position of the lenalidomide isoindolinone ring via an amide linkage. The synthesis involves the coupling of 5-amino-lenalidomide with a carboxylic acid-functionalized diazirine-alkyne linker using peptide coupling chemistry. acs.org
The development of such probes has been instrumental in confirming known targets of lenalidomide, like CRBN and IKZF1, and in identifying novel binding partners. acs.org
| Probe Name | Photoreactive Group | Enrichment Handle | Attachment Position | Key Synthetic Step | Reference |
| photo-lenalidomide (pLen) | Diazirine | Alkyne | 5-position (amide linkage) | Amide coupling of 5-amino-lenalidomide with a diazirine-alkyne carboxylic acid | acs.org |
This synthetic methodology provides a powerful tool for dissecting the complex biology of lenalidomide and for the broader field of chemical proteomics.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Lenalidomide-Alkyne
The introduction of a terminal alkyne onto the lenalidomide scaffold unlocks the potential for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govwikipedia.org This highly efficient and specific reaction forms a stable triazole linkage between the alkyne-modified lenalidomide and an azide-containing molecule. nih.govwikipedia.org The reaction's reliability and biocompatibility have made it a go-to method for conjugating lenalidomide to various probes, reporters, and biomolecules.
The CuAAC reaction is characterized by its high yields and the formation of a single 1,4-disubstituted triazole regioisomer. nih.govwikipedia.org This specificity is a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.org The reaction is typically carried out under mild conditions, often in aqueous environments, making it suitable for use with sensitive biological samples. nih.govmdpi.com
Key Components of CuAAC Reactions:
| Component | Role |
| Lenalidomide-Alkyne | The alkyne-functionalized molecule of interest. |
| Azide-Containing Molecule | A molecule tagged with an azide group for conjugation. |
| Copper(I) Catalyst | The essential catalyst that facilitates the cycloaddition. nih.gov |
| Reducing Agent | Often used to generate Cu(I) in situ from a more stable Cu(II) salt. |
| Ligand | Stabilizes the Cu(I) oxidation state and enhances reaction efficiency. lumiprobe.com |
The versatility of CuAAC allows for the attachment of various functional tags to lenalidomide, including fluorescent dyes for imaging, biotin for affinity purification, and other moieties for targeted delivery. lumiprobe.com This has been instrumental in the development of chemical probes to study the biological activities of lenalidomide.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Labeling Strategies
While CuAAC is a powerful tool, the potential cytotoxicity of copper has led to the development of copper-free click chemistry alternatives. Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a prominent bioorthogonal reaction that proceeds without the need for a metal catalyst. nih.govnih.gov This is achieved by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with azides. medchemexpress.com
In the context of lenalidomide research, SPAAC offers a significant advantage for live-cell imaging and in vivo applications where the presence of copper is a concern. nih.gov Lenalidomide derivatives containing an azide group can be reacted with cyclooctyne-bearing probes for highly specific labeling. medchemexpress.com The reaction is highly efficient and proceeds under physiological conditions, minimizing perturbation to the biological system being studied. nih.gov
Comparison of CuAAC and SPAAC:
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a Copper(I) catalyst. nih.gov | Catalyst-free. nih.gov |
| Reaction Rate | Generally faster than SPAAC. | Can be slower, but newer strained alkynes have improved kinetics. |
| Biocompatibility | Potential for copper toxicity in living systems. nih.gov | Highly biocompatible due to the absence of a metal catalyst. nih.gov |
| Reactants | Terminal alkyne and azide. wikipedia.org | Strained cyclooctyne and azide. medchemexpress.com |
Chemical Proteomics for Target Identification and Interactome Mapping
A primary application of this compound is in chemical proteomics to identify the cellular proteins that interact with lenalidomide. This is crucial for understanding its mechanism of action and identifying potential new therapeutic targets.
Photoaffinity Labeling (PAL) Techniques with Lenalidomide-Based Probes
Photoaffinity labeling (PAL) is a powerful technique used to covalently capture and identify protein targets of a small molecule. nih.govcreative-biolabs.com This method involves a lenalidomide probe that has been modified to include both a photo-reactive group (like a diazirine) and an enrichment handle (such as an alkyne or biotin). biorxiv.orgresearchgate.net
Upon incubation with cells or cell lysates, the lenalidomide probe binds to its protein targets. Subsequent exposure to UV light activates the photo-reactive group, which then forms a covalent bond with the interacting protein. nih.govbiorxiv.org The alkyne handle on the probe then allows for the "clicked" attachment of a biotin tag via CuAAC or SPAAC. biorxiv.org This biotinylated protein can then be selectively enriched and identified.
Research has led to the development of "photo-lenalidomide," a probe that includes a photo-affinity label and an enrichment handle. biorxiv.orgresearchgate.net This tool has been successfully used to identify known targets of lenalidomide, such as Cereblon (CRBN) and Ikaros family zinc finger proteins (IKZF1), as well as novel interacting partners. biorxiv.org
Enrichment and Mass Spectrometry-Based Characterization of Protein Adducts
Following the covalent labeling and biotinylation of target proteins, the next critical step is their enrichment and identification. The biotin tag allows for highly specific and efficient pulldown of the labeled proteins using streptavidin-coated beads. nih.gov This enrichment step is essential for isolating the low-abundance protein adducts from the complex cellular proteome. nih.gov
Once enriched, the protein-probe adducts are typically digested into smaller peptides using enzymes like trypsin. nih.gov The resulting peptide mixture is then analyzed by mass spectrometry (MS). nih.gov Advanced MS techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to sequence the peptides and pinpoint the exact sites of modification by the lenalidomide probe. nih.govucanr.edu This provides high-resolution information about the drug-protein interaction.
Development of Proteolysis-Targeting Chimeras (PROTACs) Utilizing Lenalidomide-Alkyne Scaffolds
The ability of lenalidomide to bind to the E3 ubiquitin ligase Cereblon (CRBN) has been ingeniously exploited in the development of Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ligase, connected by a chemical linker. nih.gov
Lenalidomide-alkyne serves as a critical building block for constructing these PROTACs. The alkyne group provides a convenient handle for attaching a linker, which is then connected to a ligand for a specific protein targeted for degradation. medchemexpress.com Once assembled, the PROTAC brings the target protein into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov
The modular nature of PROTAC synthesis, facilitated by click chemistry with lenalidomide-alkyne, allows for the rapid generation and optimization of degraders for a wide range of protein targets, including those previously considered "undruggable." nih.gov
Mechanistic Elucidation of Crbn Engagement and Neosubstrate Interactions
Cereblon (CRBN) as the Direct Protein Target of Lenalidomide (B1683929) Analogs
The discovery that Cereblon (CRBN) is the direct cellular target of thalidomide (B1683933) and its analogs, including lenalidomide and pomalidomide (B1683931), was a pivotal breakthrough in understanding their therapeutic and teratogenic effects. rsc.orgrsc.org CRBN was identified through affinity chromatography techniques, where derivatives of the drugs were immobilized to pull down their binding partners from cell lysates. nih.gov These experiments revealed that CRBN, a component of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), is the primary and direct target. nih.govnih.gov
Subsequent biophysical and biochemical studies confirmed that lenalidomide and pomalidomide bind directly to both endogenous CRBN and recombinant CRBN-DDB1 (DNA damage-binding protein 1) complexes. nih.gov This interaction is crucial for the drugs' downstream effects, as demonstrated by experiments showing that the antiproliferative activities in myeloma cells and cytokine production in T cells are CRBN-dependent. nih.gov Furthermore, resistance to lenalidomide in myeloma cell lines has been associated with a reduction or absence of CRBN protein, underscoring its role as the essential molecular target. nih.govmultiplemyelomahub.com The development of chemical probes like Lenalidomide-5'-CO-C4-alkyne, which features a "clickable" alkyne group, has enabled more sophisticated pulldown and proteomic experiments to further validate CRBN as the direct target and to map its interactions within the cell.
Molecular Glue Degrader Paradigm of Lenalidomide and its Derivatives
Lenalidomide and its analogs are cornerstone examples of a class of therapeutic agents known as "molecular glue degraders". nih.govmdpi.com Unlike traditional enzyme inhibitors, these molecules function by inducing or stabilizing an interaction between an E3 ubiquitin ligase and a target protein (a "neosubstrate") that would not normally be targeted for degradation. rsc.orgnih.gov
The drug binds to the substrate receptor of the E3 ligase, in this case, CRBN, and alters its surface. rsc.orgresearchgate.net This newly formed drug-protein interface is then recognized by the neosubstrate, leading to its recruitment to the E3 ligase complex. researchgate.net Once the neosubstrate is brought into proximity, the E3 ligase machinery transfers ubiquitin molecules to it. This polyubiquitination marks the neosubstrate for destruction by the cell's waste disposal system, the proteasome. nih.gov This mechanism effectively repurposes the cell's own protein degradation machinery to eliminate disease-causing proteins. researchgate.net
Principles of Ternary Complex Formation: CRBN-Lenalidomide-Neosubstrate
The central event in the action of molecular glues like lenalidomide is the formation of a stable ternary complex, consisting of the CRBN E3 ligase, the drug molecule, and the neosubstrate protein. nih.gov The binding of lenalidomide to a hydrophobic pocket within CRBN induces a conformational change in the protein, creating a new composite surface. researchgate.net This surface is specifically complementary to a region on the neosubstrate, often a β-hairpin loop structure containing a critical glycine (B1666218) residue. researchgate.netnih.gov
The drug, therefore, acts as an adhesive, bridging the two proteins together. nih.gov The formation of this ternary complex is a prerequisite for the subsequent ubiquitination and degradation of the neosubstrate. nih.gov The stability and specificity of this complex are determined by the precise molecular interactions between all three components.
Structural Determinants of Ligand-Induced Protein-Protein Interactions
Crystallographic studies of ternary complexes, such as CRBN-lenalidomide-CK1α and CRBN-lenalidomide-IKZF1, have provided atomic-level insights into the key interactions. nih.govrepec.org The glutarimide (B196013) ring of lenalidomide is essential for binding to a "tri-tryptophan" pocket within CRBN. researchgate.net The other part of the lenalidomide molecule, the isoindolinone ring, is exposed and, together with adjacent CRBN residues, forms the novel interface that recruits the neosubstrate. researchgate.net
The neosubstrates, in turn, possess a specific structural motif, or "degron," that is recognized by this composite surface. morressier.com For neosubstrates like IKZF1 and CK1α, this degron is a β-hairpin loop. nih.govrepec.org Specific hydrogen bonds between CRBN residues (such as N351, H357, and W400) and the backbone of the neosubstrate's degron are critical for stabilizing the ternary complex. nih.govacs.org Even single amino acid changes in this degron can abolish binding to the CRBN-lenalidomide complex and prevent degradation, conferring resistance to the drug. researchgate.netbeyondspringpharma.com
Thermodynamic and Kinetic Aspects of Ternary Complex Stability
The stability of the ternary complex is a key determinant of the efficacy of molecular glue degraders. While CRBN and its neosubstrates may have a very weak or non-existent native interaction, the presence of lenalidomide dramatically increases the binding affinity. chempartner.com This phenomenon is known as positive cooperativity, where the binding of one component enhances the binding of another.
Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to measure these interactions. nih.govnih.gov For instance, the native interaction between CRBN and the neosubstrate CK1α is very weak, with a dissociation constant (Kd) in the millimolar range. chempartner.com However, in the presence of lenalidomide, the affinity increases significantly, with the ternary complex exhibiting a Kd in the nanomolar range. chempartner.com
Recent studies using molecular dynamics simulations suggest that lenalidomide stabilizes the complex by providing a hydrophobic shield to key intermolecular hydrogen bonds at the protein-protein interface, protecting them from disruption by water molecules and thereby increasing the structural, kinetic, and thermodynamic stability of the complex. nih.govacs.orgnih.gov
Identification and Characterization of CRBN Neosubstrates Recruited by Lenalidomide Analogs
The discovery of which proteins are targeted for degradation by lenalidomide has been crucial for understanding its therapeutic effects. This has been achieved primarily through advanced proteomic techniques. nih.govbroadinstitute.org One powerful method is Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC), combined with mass spectrometry. nih.gov This allows for the precise quantification of changes in protein levels and ubiquitination status across the entire proteome of cells treated with the drug. beyondspringpharma.comnih.gov
These unbiased, high-throughput screens have been instrumental in identifying the key neosubstrates of lenalidomide. biorxiv.org Chemical biology tools, such as immobilized lenalidomide derivatives (like this compound), are used in affinity-purification mass spectrometry (AP-MS) experiments to identify proteins that interact with CRBN only in the presence of the drug. nih.gov These approaches have led to the identification of a growing list of neosubstrates, expanding our understanding of the drug's pleiotropic effects. biorxiv.orgciteab.com
Studies on Transcription Factors IKZF1 and IKZF3
Among the most critical neosubstrates identified for lenalidomide in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netnih.govbroadinstitute.orgnih.gov Proteomic studies conclusively showed that lenalidomide treatment leads to the rapid and selective ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3. beyondspringpharma.comnih.govbroadinstitute.orgnih.gov This effect is highly specific, as other members of the Ikaros family of transcription factors are not degraded. beyondspringpharma.comnih.gov
The degradation of IKZF1 and IKZF3 is the primary mechanism behind lenalidomide's potent anti-myeloma activity. researchgate.netbeyondspringpharma.com These transcription factors are essential for the survival and proliferation of multiple myeloma cells. nih.govnih.gov Their degradation leads to the downregulation of key oncogenes like c-MYC and IRF4, ultimately resulting in cell growth inhibition and death. nih.gov Conversely, in T cells, the degradation of these factors, which act as repressors of the Interleukin-2 (IL-2) gene, leads to increased IL-2 production and enhanced T cell activation, explaining the immunomodulatory effects of the drug. nih.govnih.gov
The following table summarizes key research findings related to the degradation of IKZF1 and IKZF3.
| Finding | Consequence | Cell Type | Reference |
| Lenalidomide induces ubiquitination and degradation of IKZF1 and IKZF3. | Downregulation of c-MYC and IRF4, leading to growth inhibition. | Multiple Myeloma Cells | nih.gov |
| Depletion of IKZF1 and IKZF3 is necessary for the anti-cancer activity of lenalidomide. | Inhibition of myeloma cell growth. | Multiple Myeloma Cells | researchgate.net |
| A single amino acid substitution in IKZF3 prevents degradation. | Confers resistance to lenalidomide. | Multiple Myeloma Cells | beyondspringpharma.com |
| Degradation of IKZF1 and IKZF3 de-represses the IL-2 gene. | Increased IL-2 production and T cell co-stimulation. | T Cells | nih.govnih.gov |
Investigation of Casein Kinase 1 Alpha (CK1α) Recruitment
Lenalidomide has been shown to induce the degradation of Casein Kinase 1 Alpha (CK1α), a serine/threonine kinase involved in various cellular processes, including the p53 and Wnt/β-catenin signaling pathways. nih.govacs.org This degradation is a direct consequence of the lenalidomide-mediated recruitment of CK1α to the CRL4CRBN E3 ubiquitin ligase complex. nih.govnih.gov
The interaction is highly specific; lenalidomide and CRBN together form a composite binding surface that recognizes a β-hairpin loop within the N-terminal lobe of CK1α. nih.gov This ternary complex formation is strictly dependent on the presence of the IMiD, which acts as a "molecular glue." nih.govnih.gov Structural studies have revealed that lenalidomide facilitates key hydrogen bond interactions at the CRBN-CK1α interface, thereby stabilizing the complex and promoting efficient ubiquitination and subsequent degradation of CK1α. nih.gov
The degradation of CK1α is particularly relevant in the context of myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)), where the gene encoding CK1α (CSNK1A1) is located. nih.govnih.gov The resulting haploinsufficiency of CK1α in these cells renders them more sensitive to the effects of lenalidomide-induced degradation, providing a mechanistic explanation for the drug's efficacy in this specific patient population. nih.govnih.gov
| Key Findings in CK1α Recruitment by Lenalidomide | Reference(s) |
| Lenalidomide induces ubiquitination and degradation of CK1α by the CRL4CRBN E3 ubiquitin ligase. | nih.govnih.gov |
| The binding of CK1α to CRL4CRBN is strictly dependent on the presence of an IMiD like lenalidomide. | nih.gov |
| Lenalidomide stabilizes the CRBN-CK1α complex by enhancing key hydrogen bond interactions. | nih.gov |
| CK1α haploinsufficiency in del(5q) MDS sensitizes cells to lenalidomide-induced degradation. | nih.govnih.gov |
Analysis of Non-Degraded Targets: eIF3i Sequestration Mechanism
In addition to promoting the degradation of neosubstrates, lenalidomide can also mediate the sequestration of proteins into stable complexes without leading to their degradation. A prime example of this is the eukaryotic translation initiation factor 3 subunit i (eIF3i). nih.govbiorxiv.orgacs.org
Research has demonstrated that lenalidomide promotes the formation of a stable ternary complex between CRBN and eIF3i. nih.govmorressier.com Unlike degradable neosubstrates, eIF3i is recruited to CRBN but is not ubiquitinated or degraded. biorxiv.orgacs.org Instead, this interaction leads to the sequestration of eIF3i, effectively removing it from its native eIF3 translation initiation complex. nih.govmorressier.com
The formation of the CRBN-lenalidomide-eIF3i complex has been shown to disrupt the interaction between eIF3i and other components of the eIF3 complex, such as eIF3b. nih.gov This sequestration of eIF3i has been linked to the anti-angiogenic effects of lenalidomide. acs.orgmorressier.com The discovery of this non-degradation-based mechanism highlights a broader functional scope for IMiDs, extending beyond targeted protein degradation to include targeted protein sequestration as a means of modulating cellular function. nih.govacs.org
| Aspect of eIF3i Sequestration by Lenalidomide | Description | Reference(s) |
| Mechanism | Lenalidomide promotes the formation of a stable, non-degradative ternary complex between CRBN and eIF3i. | nih.govmorressier.com |
| Outcome | Sequestration of eIF3i away from the eIF3 translation initiation complex. | nih.govmorressier.com |
| Functional Consequence | Disruption of the eIF3 complex and association with anti-angiogenic phenotypes. | acs.orgmorressier.com |
| Significance | Demonstrates that IMiDs can modulate protein function through sequestration, not just degradation. | nih.govacs.org |
Discovery of Other CRBN-Dependent Neosubstrates (e.g., GSPT1/2, WEE1)
The scope of neosubstrates targeted by lenalidomide and its derivatives is continually expanding. Beyond the well-characterized targets like Ikaros (IKZF1), Aiolos (IKZF3), and CK1α, other proteins have been identified as CRBN-dependent neosubstrates.
GSPT1/2 (G1 to S phase transition 1/2): These are translation termination factors. Certain small molecule CRBN modulators have been shown to induce the selective degradation of GSPT1. nih.gov This discovery was facilitated by screening focused combinatorial libraries for compounds with CRBN-dependent antiproliferative activity. nih.gov The degradation of GSPT1 is being explored as a potential therapeutic strategy in acute myeloid leukemia. nih.gov
WEE1: While the direct degradation of WEE1 by lenalidomide itself is less established, the broader principle of targeting kinases through CRBN modulation is an active area of research. The development of novel IMiD analogs and proteolysis-targeting chimeras (PROTACs) that utilize the CRBN E3 ligase machinery aims to expand the repertoire of degradable targets to include other kinases critical for cancer cell survival.
The identification of a growing list of neosubstrates underscores the versatility of the CRBN-IMiD system. The specific neosubstrate profile can be modulated by subtle chemical modifications to the IMiD scaffold, paving the way for the development of next-generation degraders with tailored selectivity and therapeutic applications. researchgate.netnih.gov
| Neosubstrate | Function | Significance of Degradation | Reference(s) |
| GSPT1/2 | Translation termination factors | Potential therapeutic target in acute myeloid leukemia | nih.gov |
| IKZF1/IKZF3 | Lymphoid transcription factors | Key to anti-myeloma activity | nih.gov |
| CK1α | Serine/threonine kinase | Therapeutic target in del(5q) MDS | nih.govnih.govnih.gov |
Structure Activity Relationship Sar Investigations of Lenalidomide Alkyne Derivatives
Influence of Linker Attributes (Length, Composition, Point of Attachment) on Biological Activity
The linker connecting the lenalidomide (B1683929) moiety to a target protein ligand is a critical determinant of the biological activity of the resulting conjugate. Attributes such as linker length, composition, and the point of attachment on the lenalidomide scaffold significantly influence the formation and stability of the ternary complex between CRBN, the lenalidomide-containing molecule, and the target protein.
Research has shown that the length of the linker is crucial for optimal ternary complex formation. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of CRBN and the target protein. Conversely, an excessively long linker might lead to unproductive binding modes and decreased efficacy. The composition of the linker, including the presence of rigid elements like alkyne groups or more flexible polyethylene glycol (PEG) chains, also modulates the conformational freedom of the molecule, which in turn affects the stability of the ternary complex.
The point of attachment on the lenalidomide core is another vital factor. While modifications can be made at various positions, the isoindolinone moiety is a common site for linker attachment. Attaching a C4-alkyne linker at the 5-position of the isoindolinone ring, as in Lenalidomide-5'-CO-C4-alkyne, is a strategic choice that positions the linker away from the key interactions between the glutarimide (B196013) ring and CRBN, thus preserving the necessary binding affinity.
| Linker Attribute | Influence on Biological Activity | Example Observation |
|---|---|---|
| Length | Affects the formation and stability of the ternary complex (CRBN-ligand-target). | Optimal linker lengths lead to enhanced degradation of the target protein. |
| Composition | Modulates conformational flexibility and physicochemical properties. | Rigid linkers, such as those containing alkynes, can orient the target protein favorably for ubiquitination. |
| Point of Attachment | Determines the orientation of the target protein relative to the E3 ligase. | Attachment at the 5-position of the isoindolinone ring generally maintains high CRBN affinity. |
Systematic Modifications of the Glutarimide Ring and Isoindolinone Moiety on CRBN Binding
The lenalidomide molecule is composed of two key pharmacophoric elements: the glutarimide ring and the isoindolinone moiety. Both play crucial roles in the interaction with CRBN, and systematic modifications of these structures have provided deep insights into the SAR.
The glutarimide ring is essential for CRBN binding. nih.gov It fits into a specific pocket on the CRBN surface, forming critical hydrogen bonds and hydrophobic interactions. nih.gov N-alkylation of the glutarimide moiety, for instance, has been shown to abrogate CRBN binding, a strategy that can be employed in prodrug design to control the activation of the molecule. nih.gov
The isoindolinone moiety, while not as deeply buried in the CRBN binding pocket as the glutarimide ring, is crucial for recruiting neosubstrates (the target proteins for degradation). nih.gov Modifications to this part of the molecule, such as the introduction of the C4-alkyne linker, are generally better tolerated in terms of maintaining CRBN binding affinity. However, the nature and position of these modifications can significantly impact the recruitment of specific target proteins. For example, substitutions at the 4- and 5-positions of the isoindolinone ring have been shown to influence the substrate specificity of the resulting PROTACs.
| Modification | Effect on CRBN Binding | Impact on Biological Activity |
|---|---|---|
| N-alkylation of Glutarimide Ring | Significantly reduces or abolishes CRBN binding. nih.gov | Can be used as a prodrug strategy. nih.gov |
| Substitution on Isoindolinone Moiety | Generally well-tolerated for maintaining CRBN binding. | Can modulate neosubstrate specificity and degradation efficiency. |
Allosteric Modulation and Induced Proximity Effects within the CRBN-Substrate Interface
Lenalidomide and its derivatives function as "molecular glues," inducing the proximity of CRBN to neosubstrates that it would not typically interact with. exlibrisgroup.com This induced proximity is a cornerstone of their mechanism of action. The binding of lenalidomide to CRBN is thought to induce a conformational change in the protein, creating a new binding surface that is recognized by the target protein. biorxiv.org This allosteric modulation is a key aspect of the SAR of these compounds.
Computational Chemistry and Biophysical Techniques in SAR Elucidation
The elucidation of the SAR of lenalidomide derivatives has been greatly aided by computational chemistry and various biophysical techniques. Molecular docking and molecular dynamics (MD) simulations have been instrumental in visualizing the binding modes of these compounds within the CRBN pocket and in predicting how structural modifications might affect this interaction. scielo.org.za These computational models can help rationalize experimental findings and guide the design of new derivatives with improved properties.
Advancements in Targeted Protein Degradation: The Role of Lenalidomide-Based Systems in Degron Discovery and Engineering
The landscape of therapeutic intervention is being reshaped by the emergence of targeted protein degradation (TPD), a strategy that harnesses the cell's own machinery to eliminate disease-causing proteins. Central to this approach is the use of small molecules, such as lenalidomide and its derivatives, which act as "molecular glues" to induce the degradation of specific target proteins. This article focuses on the pivotal role of lenalidomide-based systems in the discovery and engineering of degrons, the minimal peptide sequences that mark a protein for degradation, and their implementation in sophisticated chemical-genetic tools for precise protein control.
Advanced Research Directions and Emerging Applications
Exploration of Novel Linker Chemistries Beyond Alkyne-Azide Ligation for PROTACs
The alkyne group on Lenalidomide-5'-CO-C4-alkyne is a versatile chemical handle that is not limited to the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC). Researchers are actively exploring alternative ligation chemistries to construct PROTACs with improved properties. The development of novel linker strategies is driven by the understanding that the linker is not merely a passive connector but plays a critical role in the efficacy and selectivity of a PROTAC.
Alternative Ligation Strategies:
While the triazole linkage formed by CuAAC is robust, other chemistries are being investigated to provide linkers with different physicochemical properties, such as increased rigidity or flexibility, which can influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
| Ligation Chemistry | Description | Potential Advantages |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | A copper-free click chemistry reaction between a strained alkyne (e.g., cyclooctyne) and an azide. | Biocompatible (no cytotoxic copper catalyst needed), can be performed in living systems. |
| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. | Forms a rigid carbon-carbon triple bond, which can provide conformational constraint to the linker. |
| Thiol-yne Reaction | A radical-mediated addition of a thiol to an alkyne. | Can be initiated by light (photochemical reaction), allowing for spatiotemporal control of PROTAC formation. |
The presence of the alkyne in this compound makes it a suitable substrate for these and other emerging ligation technologies, enabling the synthesis of diverse PROTAC libraries with varied linker architectures.
Strategies for Targeted Protein Sequestration and Functional Modulation without Degradation
Beyond inducing protein degradation, the recruitment of CRBN by lenalidomide (B1683929) derivatives can be harnessed for non-degradative purposes. The formation of a ternary complex can, in itself, be sufficient to modulate a protein's function by sterically blocking its active site or preventing it from interacting with its natural binding partners. This concept of targeted protein sequestration opens up new therapeutic avenues.
A notable example of this phenomenon involves the lenalidomide-mediated recruitment of the eukaryotic translation initiation factor 3 subunit i (eIF3i) to CRBN. In this instance, the formation of the ternary complex does not lead to the degradation of eIF3i but rather sequesters it, thereby modulating its function in protein translation. nih.gov This finding suggests that lenalidomide-based molecules can act as "molecular glues" to stabilize protein-protein interactions for functional modulation without degradation.
This compound, by enabling the attachment of various targeting moieties, can be used to create bifunctional molecules designed specifically for protein sequestration. This strategy could be particularly useful for targeting proteins where degradation is not desirable or feasible.
Development of Next-Generation Chemical Probes for CRBN and Other E3 Ubiquitin Ligases
The alkyne functionality of this compound is invaluable for the development of chemical probes to study the biology of CRBN and other E3 ubiquitin ligases. These probes can be used for a variety of applications, including target engagement studies, imaging, and affinity-based protein profiling.
Types of Chemical Probes:
| Probe Type | Description | Application |
| Fluorescent Probes | This compound can be conjugated to a fluorescent dye via its alkyne handle. | Used for visualizing the subcellular localization of CRBN and for in vitro binding assays. |
| Biotinylated Probes | The alkyne can be linked to biotin (B1667282), a high-affinity ligand for streptavidin. | Employed in pull-down assays to identify proteins that interact with the lenalidomide-CRBN complex. |
| Photoaffinity Probes | A photoreactive group can be incorporated alongside the alkyne. Upon UV irradiation, the probe covalently crosslinks to its binding partners. | Used to map the binding site of lenalidomide on CRBN and to identify novel interacting proteins. |
The development of such probes is crucial for a deeper understanding of the molecular mechanisms governing CRBN function and for the discovery of new ligands for E3 ligases.
Uncovering Undiscovered Biological Pathways and Neosubstrates Governed by CRBN-Lenalidomide Interactions
The interaction between lenalidomide and CRBN leads to the recruitment and subsequent degradation of a specific set of proteins known as neosubstrates. nih.govnih.gov The identification of these neosubstrates has been key to understanding the therapeutic effects of lenalidomide. However, it is likely that the full spectrum of CRBN-lenalidomide-mediated biological pathways and neosubstrates has yet to be fully elucidated.
This compound can be utilized in chemical proteomic approaches to identify novel neosubstrates. For example, it can be used to create affinity-based probes to capture the entire protein complex formed in the presence of the lenalidomide derivative. Subsequent mass spectrometry analysis of the captured proteins can reveal previously unknown interactors and neosubstrates.
Furthermore, by attaching different protein-targeting ligands to this compound, researchers can systematically explore how the recruitment of different proteins to CRBN influences cellular signaling pathways. This approach can help to uncover novel biological functions of CRBN and to identify new therapeutic targets.
Q & A
Basic: What are the key synthetic and analytical strategies for preparing and validating Lenalidomide-5'-CO-C4-alkyne?
Methodological Answer:
The compound is synthesized by conjugating a terminal alkyne group (C4-alkyne) to the 5'-carbonyl position of lenalidomide. Key steps include:
- Coupling Reaction : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient conjugation .
- Purification : Post-reaction, wash with water to remove diethylammonium chloride (a common byproduct) and excess reagents .
- Characterization : Validate via nuclear magnetic resonance (NMR; confirm alkyne proton signals at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS; target molecular ion peak) .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Basic: How should researchers design experiments to assess the reactivity of this compound in click chemistry applications?
Methodological Answer:
- Reaction Optimization : Screen copper catalysts (e.g., CuBr, CuI), solvents (DMSO, THF), and temperatures (25–60°C) to maximize azide-alkyne cycloaddition efficiency. Include controls (e.g., no catalyst) .
- Substrate Compatibility : Test azide partners (e.g., small molecules, peptides) for steric/electronic compatibility using kinetic monitoring (e.g., TLC or in-situ IR) .
- Quantitative Analysis : Measure reaction yields via LC-MS or fluorescence tagging (if azides are labeled) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
